molecular formula C10H12ClNSi B2375968 3-Chloro-2-trimethylsilanylethynyl-pyridine CAS No. 216979-76-9

3-Chloro-2-trimethylsilanylethynyl-pyridine

Cat. No.: B2375968
CAS No.: 216979-76-9
M. Wt: 209.75
InChI Key: VZHFUVHBBXLELQ-UHFFFAOYSA-N
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Description

3-Chloro-2-trimethylsilanylethynyl-pyridine is a chemical compound with the molecular formula C10H12ClNSi and a molecular weight of 209.75 g/mol It is a derivative of pyridine, featuring a chloro group at the third position and a trimethylsilanylethynyl group at the second position

Safety and Hazards

The safety information available indicates that 3-Chloro-2-trimethylsilanylethynyl-pyridine may be harmful if swallowed (Hazard Statements H302) and is classified as Acute Tox. 4 Oral .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-trimethylsilanylethynyl-pyridine typically involves the reaction of 3-chloropyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-trimethylsilanylethynyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-2-trimethylsilanylethynyl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-trimethylsilanylethynyl-pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the trimethylsilanylethynyl group enhances its stability and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHFUVHBBXLELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216979-76-9
Record name 3-chloro-2-[2-(trimethylsilyl)ethynyl]pyridine
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